REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[C:6](Cl)[N:7]=1.[CH3:11][O-:12].[Na+]>CO>[Cl:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[C:6]([O:12][CH3:11])[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(N1)Cl)C=O
|
Name
|
sodium methoxide
|
Quantity
|
183 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture is stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature overnight, the reaction is quenched with saturated NH4Cl (1 mL) and solvent
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
removed in vacuo until dryness
|
Type
|
ADDITION
|
Details
|
DCM (20 mL) is added
|
Type
|
CUSTOM
|
Details
|
the solution is dried
|
Type
|
CUSTOM
|
Details
|
solvent removed
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(N1)OC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |